4-amino-N-(2,4-dimethoxyphenyl)-1,2,5-oxadiazole-3-carboxamide 2-oxide
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Overview
Description
4-amino-N-(2,4-dimethoxyphenyl)-1,2,5-oxadiazole-3-carboxamide 2-oxide is a heterocyclic compound belonging to the oxadiazole family. Oxadiazoles are known for their broad spectrum of biological activities, including anti-inflammatory, antibacterial, antiviral, and anticancer properties .
Preparation Methods
The synthesis of 4-amino-N-(2,4-dimethoxyphenyl)-1,2,5-oxadiazole-3-carboxamide 2-oxide typically involves the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of phosphorus oxychloride (POCl3). This reaction yields 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine and 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-amine . Further acylation of the amino group with various acid chlorides, followed by cyclization, leads to the formation of the desired oxadiazole derivatives .
Chemical Reactions Analysis
4-amino-N-(2,4-dimethoxyphenyl)-1,2,5-oxadiazole-3-carboxamide 2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxadiazole derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The amino group can be substituted with various functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include phosphorus oxychloride, ammonium thiocyanate, and various acid chlorides . The major products formed from these reactions are different oxadiazole derivatives with potential biological activities .
Scientific Research Applications
4-amino-N-(2,4-dimethoxyphenyl)-1,2,5-oxadiazole-3-carboxamide 2-oxide has several scientific research applications:
Chemistry: Used as a building block for synthesizing other heterocyclic compounds.
Biology: Exhibits antibacterial and antiviral activities, making it a potential candidate for developing new antimicrobial agents.
Medicine: Investigated for its anticancer properties and potential use in drug development.
Industry: Used in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 4-amino-N-(2,4-dimethoxyphenyl)-1,2,5-oxadiazole-3-carboxamide 2-oxide involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to inhibit key enzymes and proteins involved in various cellular processes. For example, its antibacterial activity is due to the inhibition of bacterial cell wall synthesis .
Comparison with Similar Compounds
4-amino-N-(2,4-dimethoxyphenyl)-1,2,5-oxadiazole-3-carboxamide 2-oxide can be compared with other oxadiazole derivatives, such as:
- 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine
- 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-amine
These compounds share similar structural features but differ in their biological activities and applications.
Properties
Molecular Formula |
C11H12N4O5 |
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Molecular Weight |
280.24 g/mol |
IUPAC Name |
4-amino-N-(2,4-dimethoxyphenyl)-2-oxido-1,2,5-oxadiazol-2-ium-3-carboxamide |
InChI |
InChI=1S/C11H12N4O5/c1-18-6-3-4-7(8(5-6)19-2)13-11(16)9-10(12)14-20-15(9)17/h3-5H,1-2H3,(H2,12,14)(H,13,16) |
InChI Key |
IYHCAUPUZADZSV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=[N+](ON=C2N)[O-])OC |
solubility |
1.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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